

An In-depth Technical Guide to Amino-PEG14-

acid

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Compound of Interest		
Compound Name:	Amino-PEG14-acid	
Cat. No.:	B1192202	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG14-acid is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science. It consists of a hydrophilic 14-unit polyethylene glycol (PEG) spacer, flanked by a reactive primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other. This unique structure allows for the covalent and stable linkage of two different molecules, making it an invaluable tool for creating complex bioconjugates, modifying surfaces, and developing advanced therapeutic agents like antibodydrug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[1][2][3]

Core Technical Data

The fundamental properties of **Amino-PEG14-acid** are summarized below. These values are crucial for stoichiometric calculations in conjugation reactions and for the analytical characterization of resulting products.



Property	Value	Reference
Chemical Formula	C31H63NO16	[1][4]
Molecular Weight	705.84 g/mol	
Exact Mass	705.4147 u	-
IUPAC Name	1-amino- 3,6,9,12,15,18,21,24,27,30,33, 36,39,42- tetradecaoxapentatetracontan- 45-oic acid	
Elemental Analysis	C: 52.75%; H: 9.00%; N: 1.98%; O: 36.27%	_
Storage Conditions	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.	_

Chemical Properties and Reactivity

The utility of **Amino-PEG14-acid** stems from its dual, orthogonal reactivity. The terminal amine and carboxylic acid groups can be selectively addressed using specific coupling chemistries, allowing for a controlled, stepwise conjugation process.

- Amino (-NH₂) Group: This primary amine is nucleophilic and readily reacts with electrophilic functional groups. Common reactions include the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable amine linkages.
- Carboxylic Acid (-COOH) Group: The terminal carboxylic acid is less reactive and requires
 activation to efficiently couple with nucleophiles like primary amines. This is typically
 achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). The addition
 of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) during activation



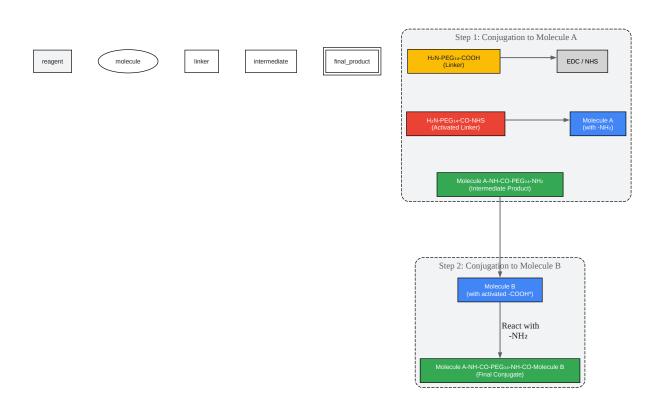




creates a more stable amine-reactive intermediate, increasing coupling efficiency and mitigating side reactions.

The diagram below illustrates a common two-step workflow for linking two amine-containing molecules (Molecule A and Molecule B) using **Amino-PEG14-acid** as the linker.





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General bioconjugation workflow using Amino-PEG14-acid.

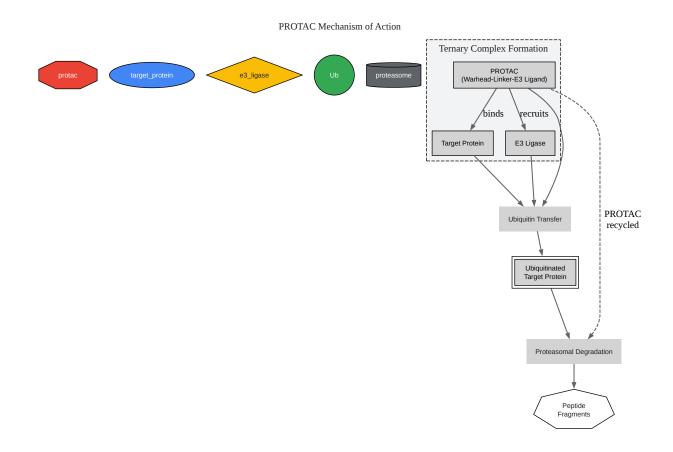


Applications in Research and Drug Development

The versatility of **Amino-PEG14-acid** makes it a key component in several cutting-edge biomedical applications.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. **Amino-PEG14-acid** is an ideal linker for PROTAC synthesis, providing the necessary length and flexibility to allow the target protein and E3 ligase to form a productive ternary complex, which leads to ubiquitination and subsequent degradation of the target.



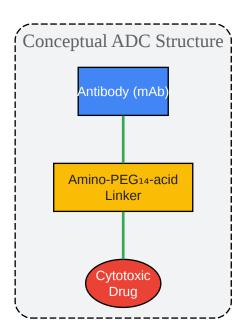


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Mechanism of Action for a PROTAC utilizing a flexible linker.



ADCs are targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker is a critical component, and PEG-based linkers like **Amino-PEG14-acid** are often used to improve the ADC's aqueous solubility, reduce aggregation, and optimize its pharmacokinetic properties.



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Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.

The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides is a well-established strategy to improve their pharmacological properties. Using **Amino-PEG14-acid** allows for the site-specific modification of proteins, enhancing their half-life by reducing renal clearance, increasing their stability, and masking epitopes to decrease immunogenicity.

Generalized Experimental Protocol

Objective: To conjugate a molecule with a primary amine (Molecule-NH₂) to a molecule with a carboxylic acid (Molecule-COOH) using **Amino-PEG14-acid**.

Disclaimer: This is a generalized two-stage protocol. The specific concentrations, reaction times, temperatures, pH, and purification methods must be optimized for the specific molecules involved. All steps should be performed in appropriate buffers (e.g., PBS or MES) and protected from moisture.



Materials:

- Amino-PEG14-acid
- Molecule-COOH
- Molecule-NH₂
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.4)
- Quenching Reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., dialysis, size-exclusion chromatography [SEC])

Methodology:

Stage 1: Synthesis of Activated Linker-Amine Conjugate (Molecule-NH-CO-PEG14-COOH)

- Activate Molecule-COOH: Dissolve Molecule-COOH in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.
- Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the amine-reactive Sulfo-NHS ester of Molecule-COOH.
- Conjugate with Linker: Add a 1.5 to 2-fold molar excess of Amino-PEG14-acid (dissolved in Coupling Buffer) to the activated Molecule-COOH solution.
- React: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quench (Optional): Add a quenching reagent to consume any unreacted Sulfo-NHS esters.



 Purify: Remove excess reactants and byproducts to isolate the Molecule-NH-CO-PEG₁₄-COOH intermediate. This is typically done by dialysis against an appropriate buffer or by SEC.

Stage 2: Conjugation of Intermediate to Molecule-NH2

- Activate Intermediate: Dissolve the purified Molecule-NH-CO-PEG₁₄-COOH intermediate from Stage 1 in fresh Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.
- Incubate: Allow the activation to proceed for 15-30 minutes at room temperature to activate the terminal carboxylic acid of the PEG linker.
- Final Conjugation: Add the target Molecule-NH₂ (typically at a 1 to 5-fold molar excess relative to the intermediate) to the activated intermediate solution. Adjust the pH to 7.2-7.5 if necessary to ensure the target amine is deprotonated and reactive.
- React: Allow the final conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quench: Stop the reaction by adding a guenching reagent.
- Final Purification: Purify the final conjugate (Molecule-NH-CO-PEG₁₄-CO-NH-Molecule) to remove all unreacted components. The method of choice (e.g., SEC, ion-exchange chromatography, or affinity chromatography) will depend on the properties of the final product.
- Characterization: Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and HPLC, to confirm successful conjugation and assess purity.

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